molecular formula C16H14 B1617921 1,5-Dimethylphenanthrene CAS No. 66271-87-2

1,5-Dimethylphenanthrene

Cat. No.: B1617921
CAS No.: 66271-87-2
M. Wt: 206.28 g/mol
InChI Key: IEIXYWLBBKHPSQ-UHFFFAOYSA-N
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Description

1,5-Dimethylphenanthrene: is a polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₁₄ . It is a derivative of phenanthrene, where two methyl groups are attached at the 1 and 5 positions of the phenanthrene ring system. This compound is known for its unique structural properties and is often studied in the context of organic chemistry and environmental science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dimethylphenanthrene can be synthesized through various methods. One common approach involves the directed ortho metalation (DoM) of N,N-diethylbenzamides followed by Suzuki–Miyaura cross-coupling reactions . This method allows for the regiospecific synthesis of dimethylated phenanthrenes.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced organic synthesis techniques, including metal-catalyzed cross-coupling reactions and selective functionalization of phenanthrene derivatives.

Chemical Reactions Analysis

Types of Reactions: 1,5-Dimethylphenanthrene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phenanthrene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic ring positions, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed:

    Oxidation: Quinones and other oxidized phenanthrene derivatives.

    Reduction: Reduced phenanthrene derivatives.

    Substitution: Nitro, halogenated, and other substituted phenanthrene derivatives.

Scientific Research Applications

1,5-Dimethylphenanthrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethylphenanthrene involves its interaction with various molecular targets and pathways. As a polycyclic aromatic hydrocarbon, it can undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to potential toxic effects. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to affect cellular processes through its interactions with enzymes and receptors involved in xenobiotic metabolism .

Comparison with Similar Compounds

  • 1,4-Dimethylphenanthrene
  • 1,7-Dimethylphenanthrene
  • 2,3-Dimethylphenanthrene
  • 2,7-Dimethylphenanthrene

Comparison: 1,5-Dimethylphenanthrene is unique due to the specific positions of the methyl groups on the phenanthrene ring. This structural difference can influence its chemical reactivity, physical properties, and biological activities compared to other dimethylphenanthrene isomers. For example, the steric interactions and electronic effects of the methyl groups at the 1 and 5 positions can lead to different reactivity patterns and environmental behaviors .

Properties

IUPAC Name

1,5-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-5-4-8-15-14(11)10-9-13-7-3-6-12(2)16(13)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIXYWLBBKHPSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=CC=CC(=C3C2=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984805
Record name 1,5-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66271-87-2
Record name Phenanthrene, 1,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066271872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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